N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-16(21-12-6-7-14-15(8-12)29-11-28-14)9-24-10-20-18-17(19(24)27)22-23-25(18)13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYCRPIVRXJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step reactions. One common method includes the formation of the benzodioxole ring followed by the construction of the triazolopyrimidine core. The reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and oxidizing agents like potassium permanganate. Reaction conditions typically involve refluxing in solvents such as ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or disrupt the cell cycle in cancer cells. The exact mechanism involves binding to active sites on target proteins, thereby altering their function .
Comparison with Similar Compounds
Triazolopyrimidine Derivatives
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide (C₂₁H₂₀N₆O₂S, MW 420.5 g/mol):
- Core structure : Shares the triazolopyrimidine backbone but replaces the benzodioxol group with a 2-ethoxyphenylacetamide and introduces a sulfur atom via a thioether linkage.
- Key differences : The thioacetamide group and ethoxyphenyl substituent likely alter solubility and electronic properties compared to the oxygen-rich benzodioxol-acetamide in the target compound .
Pyrimido[2,1-b]quinazoline Derivatives (e.g., Compound 12 in ):
Benzoxazinone and Oxadiazole Derivatives
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Core structure: Benzoxazinone fused with a pyrimidine ring.
Spectroscopic and Physicochemical Properties
The benzodioxol group in the target compound may enhance π-π stacking interactions compared to ethoxyphenyl or methylfuran substituents .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.4 g/mol. The structure includes a benzodioxole moiety and a triazolopyrimidine core, which contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as SKOV3 (ovarian cancer), DU145 (prostate cancer), and A549 (lung cancer) with IC50 values below 10 µg/mL in some cases .
The mechanism of action for this class of compounds often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation:
- Enzyme Inhibition : These compounds may inhibit enzymes like EGFR and HER2 which are crucial in cancer signaling pathways. For example, certain derivatives have shown IC50 values as low as 0.009 µM against EGFR .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential .
Antimicrobial Activity
Some studies have suggested that this compound may also exhibit antimicrobial properties. The presence of the benzodioxole structure is known to enhance the interaction with microbial targets.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
